N,N'-(1,2-dihydroxyethane-1,2-diyl)diacetamide

Description

Properties

IUPAC Name |

N-(2-acetamido-1,2-dihydroxyethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3(9)7-5(11)6(12)8-4(2)10/h5-6,11-12H,1-2H3,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSZYLKVQHCMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(NC(=O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N'-(1,2-dihydroxyethane-1,2-diyl)diacetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

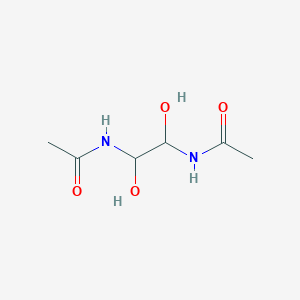

The compound this compound can be represented by the following chemical structure:

- Molecular Formula : C6H10N2O4

- Molecular Weight : 174.16 g/mol

- CAS Number : 2956-58-3

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C6H10N2O4 |

| Molecular Weight | 174.16 g/mol |

| Solubility | Very soluble in water |

| Log P (octanol-water) | -0.41 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study by Adhikari et al. (2023) evaluated its effectiveness against various bacterial strains, demonstrating a notable inhibition of growth in Gram-positive and Gram-negative bacteria.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. For instance, a recent investigation revealed that it induces apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death in cancerous tissues.

Case Study: In Vitro Analysis

A notable case study involved the use of this compound on human cancer cell lines. The results indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Concentration Range : 10 µM to 100 µM

- Results :

- HeLa cells showed a 50% reduction in viability at 50 µM after 48 hours.

- MCF-7 cells exhibited similar results with IC50 values around 40 µM.

The mechanisms underlying the biological activity of this compound involve:

- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, leading to oxidative stress in target cells.

- Modulation of Signaling Pathways : It affects various signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are essential. Preliminary toxicity studies indicate low cytotoxicity in non-cancerous cell lines at therapeutic concentrations. However, further investigations are necessary to establish a comprehensive safety profile.

Table 2: Toxicity Data

| Parameter | Value |

|---|---|

| Acute Toxicity | Low (LD50 > 2000 mg/kg) |

| Skin Irritation | Not irritant |

| Eye Irritation | Mild irritant |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Modified Substituents

a) N,N’-(1,2-Bis((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)ethane-1,2-diyl)diacetamide (Compound 12)

- Structure : Sulfonamide groups replace hydroxyl groups on the ethane backbone.

- Synthesis : Formed via condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal in 63% H₂SO₄, yielding 18% in the extract .

- Properties : The bulky tert-butyl and sulfonamide groups enhance steric hindrance and reduce solubility in polar solvents compared to the hydroxylated parent compound.

b) (R)-N,N′-(1-Phenylethane-1,2-diyl)diacetamide

Compounds with Altered Backbones

a) N,N'-(Ethane-1,2-diyl)bis(N-acetylacetamide)

- Structure : Lacks hydroxyl groups; features two N-acetylacetamide groups on an ethane backbone.

- Properties : Reduced polarity compared to the dihydroxy analog, making it more compatible with hydrophobic matrices. Used in photoresists as a quencher (Table 1, Sample 3-1) .

- Safety : Industrial handling requires precautions due to undefined toxicity (Safety Data Sheet available) .

b) trans-N,N′-Diacetylcyclohexane-1,2-diamine

Aromatic Derivatives

a) N,N'-Diacetyl-1,4-phenylenediamine

- Structure : Aromatic benzene core with acetamide groups at the 1,4-positions.

- Applications: Potential use in polymer crosslinking or fluorescent dyes due to extended conjugation .

b) N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide

Comparative Data Table

Key Findings and Implications

- Hydroxyl Groups : The dihydroxy groups in the target compound enhance hydrophilicity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions or biomolecular interactions.

- Backbone Rigidity : Cyclohexane-based analogs (e.g., trans-N,N′-Diacetylcyclohexane-1,2-diamine) exhibit higher thermal stability, whereas ethane-backbone derivatives prioritize flexibility .

- Functionalization : Sulfonamide or aromatic substituents (e.g., Compound 12, phenyl derivatives) broaden applications in sulfone synthesis or optoelectronics but may complicate synthesis due to steric effects .

Q & A

Q. What are the standard synthetic routes for N,N'-(1,2-dihydroxyethane-1,2-diyl)diacetamide, and how can reaction conditions be optimized?

The compound is synthesized via condensation of acetic acid derivatives (e.g., acetyl chloride or acetic anhydride) with ethylenediamine or its hydroxylated analogs. A typical method involves reacting 1,2-dihydroxyethylenediamine with excess acetylating agents under reflux in anhydrous solvents like THF or DCM. Optimization includes pH control (neutral to slightly basic), temperature modulation (60–80°C), and stoichiometric excess of acylating agents to ensure complete N-acetylation . Hydrothermal synthesis, as demonstrated in nickel coordination complexes, can also be adapted by heating precursors (e.g., dihydroxyethylenediamine derivatives and metal salts) at 100–120°C for 48–72 hours .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

- NMR : and NMR identify acetamide protons (δ 1.8–2.1 ppm for CH) and hydroxyl groups (δ 3.5–4.5 ppm). Diastereomeric splitting due to the 1,2-dihydroxyethane backbone may cause peak duplication; chiral chromatography or derivatization (e.g., Mosher’s esters) resolves stereochemical ambiguities .

- IR : Strong absorptions at 1650–1680 cm (amide C=O) and 3200–3400 cm (O-H/N-H). Contradictions between theoretical and observed peaks (e.g., hydroxyl vs. amine stretches) are addressed via deuterium exchange or computational DFT simulations .

- MS : ESI-MS confirms molecular ion [M+H]. Fragmentation patterns (e.g., loss of HO or acetamide groups) validate the structure .

Q. What safety precautions are critical when handling this compound in the lab?

Refer to safety data sheets (SDS) for hazards:

- GHS Classification : Harmful if swallowed (H302) or inhaled (H332). Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in metal complexes derived from this ligand?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL-2018) is critical. For example, in the nickel complex [Ni(HO)](CHO)·HO, SCXRD confirmed:

- Coordination Geometry : Distorted octahedral Ni(II) with six aqua ligands.

- Hydrogen Bonding : O-H···O interactions (2.6–2.8 Å) stabilize the 3D network.

- Disorder Handling : Partial occupancy refinement for solvent molecules using SQUEEZE (PLATON) . For twinned crystals, employ twin law matrices (e.g., -h, -k, l) and refine using HKLF5 format in SHELXL .

Q. What role does this compound play in designing metal-organic frameworks (MOFs) for gas adsorption?

The 1,2-dihydroxyethane moiety acts as a flexible linker, enabling tunable pore sizes and metal coordination (e.g., Zn, Ni). In hydrogen storage applications:

- Binding Sites : Hydroxyl groups enhance H physisorption via dipole interactions (binding energy ~5–8 kJ/mol).

- MOF Performance : Derivatives achieve H uptake of 1.0–2.0 wt% at 20 bar (298 K), comparable to IRMOF-6 .

- Stability : Thermal gravimetric analysis (TGA) confirms framework stability up to 250°C .

Q. How do hydrolysis and oxidation reactions impact the compound’s stability, and what analytical methods track degradation?

- Hydrolysis : Acidic/alkaline conditions cleave amide bonds, yielding ethylenediamine and acetic acid. Monitor via HPLC (C18 column, 0.1% TFA mobile phase) or NMR (disappearance of acetamide peaks) .

- Oxidation : KMnO oxidizes the dihydroxyethane backbone to oxalic acid. Track using FTIR (loss of O-H stretches) or iodometric titration for residual oxidant .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.